molecular formula C10H13NO2 B1591767 Methyl 3-(1-aminoethyl)benzoate CAS No. 153994-69-5

Methyl 3-(1-aminoethyl)benzoate

Cat. No.: B1591767
CAS No.: 153994-69-5
M. Wt: 179.22 g/mol
InChI Key: JDYAYNLXJBZWGS-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminoethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-(1-aminoethyl)benzoate (also known as EVT-356323) is an organic compound with significant biological activity, primarily due to its structural features that facilitate interactions with biological macromolecules. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Structural Overview

This compound has the following structural formula:

  • Molecular Formula : C₁₀H₁₃NO₂
  • Functional Groups :
    • Amino Group : Allows for hydrogen bonding and electrostatic interactions.
    • Ester Group : Can undergo hydrolysis to release benzoic acid derivatives.

This compound is synthesized from 3-(1-aminoethyl)benzoic acid through an esterification process, which enhances its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminoethyl group facilitates:

  • Hydrogen Bonding : Enhances binding affinity to enzymes and receptors.
  • Electrostatic Interactions : Influences enzyme-substrate dynamics and modulates biochemical pathways .

The ester group can hydrolyze, releasing active metabolites that further interact with cellular pathways .

1. Enzyme Interactions

This compound has been studied for its potential to interact with various enzymes, influencing their catalytic activities. Its ability to form hydrogen bonds makes it a valuable candidate in enzyme-substrate studies .

2. Pharmacological Potential

Research indicates that this compound has applications in drug development, particularly in synthesizing pharmaceuticals targeting neurological and cardiovascular conditions. Its structural characteristics suggest potential as a precursor for inhibitors against viral helicases, notably in antiviral research .

Case Study 1: Antiviral Activity

In a study examining the efficacy of this compound as a precursor for antiviral agents, it was found that derivatives exhibited promising activity against the hepatitis C virus helicase. The interactions facilitated by the amino group were crucial for binding to viral proteins .

Case Study 2: Enzyme Inhibition

Another research highlighted the compound's role in modulating store-operated calcium entry (SOCE), a critical mechanism in maintaining calcium homeostasis. Variations in substituents on the aromatic ring significantly affected the inhibition efficacy, demonstrating the compound's versatility in biochemical applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₀H₁₃NO₂Enzyme interactions; antiviral precursor
(S)-Methyl 4-(1-aminoethyl)benzoateC₁₀H₁₃NO₂Antiviral activity; protein binding
Methyl 3-(2-aminoethyl)benzoateC₁₀H₁₃NO₂Local anesthetic effects; enzyme modulation

This table illustrates the diversity of biological activities among structurally similar compounds, emphasizing the unique properties of this compound.

Scientific Research Applications

Drug Synthesis

Methyl 3-(1-aminoethyl)benzoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential use as:

  • Spasmolytics : Compounds derived from this structure have shown efficacy in relieving muscle spasms, which is crucial in treating gastrointestinal disorders .
  • Psychotherapeutic Agents : Research indicates that derivatives may have applications in treating anxiety and depression due to their effects on neurotransmitter systems .

The compound has been studied for its biological activities, including:

  • Antagonistic Effects : It has been evaluated for its ability to act on specific receptors, such as prostaglandin receptors, which play a role in inflammation and pain modulation .
  • Cognitive Enhancement : Case studies have demonstrated improvements in learning and memory retention in animal models treated with compounds related to this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
SpasmolyticReduced contractions in isolated ileum
Cognitive EnhancementImproved acquisition and retention in rats
AntagonisticSelective inhibition of prostaglandin EP4 receptors

Case Study 1: Spasmolytic Activity

In a controlled experiment, various derivatives of this compound were tested for spasmolytic activity using isolated rabbit ileum. The results indicated that these compounds exhibited comparable activity to standard spasmolytics like papaverine.

Case Study 2: Cognitive Effects

A study involving rats demonstrated that administration of this compound derivatives led to enhanced performance in maze tests. The compounds facilitated both acquisition and retention of learned behaviors, suggesting potential applications in cognitive enhancement therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(1-aminoethyl)benzoate, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via esterification and amination. A primary route involves reacting methyl 3-hydroxybenzoate with 1-amino-2-propanol under acidic conditions (e.g., H₂SO₄) at controlled temperatures (60–80°C). Yield optimization requires careful stoichiometric ratios (1:1.2 molar ratio of benzoate to amine) and inert atmosphere to prevent oxidation . For analogs like Methyl 3-(1-aminoethyl)-4-methylbenzoate, multi-step approaches (nitration → reduction → esterification) are employed, with intermediates purified via column chromatography .
  • Key Data :

ParameterValueSource
Reaction Temp60–80°C
PurificationRecrystallization (ethanol/water)
Yield Range70–85%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the benzoate ester (δ ~3.8–4.0 ppm for methyl ester, δ ~7.5–8.0 ppm for aromatic protons) and aminoethyl side chain (δ ~1.3–1.5 ppm for CH₃, δ ~3.2–3.5 ppm for NH₂) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and NH₂ bending (1550–1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 193.24 for C₁₁H₁₅NO₂) validate molecular weight .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact due to potential irritancy. Store at 2–8°C in airtight containers. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical variations (e.g., R/S enantiomers) influence biological activity?

  • Methodology : Chiral resolution via HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Pharmacological assays (e.g., enzyme inhibition) reveal differences: (R)-enantiomers of analogs like Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate show 2–3x higher binding affinity to serotonin receptors compared to (S)-forms .
  • Data Contradiction : Some studies report negligible enantioselectivity in non-targeted assays, suggesting activity may depend on specific biological contexts. Resolve via comparative dose-response curves .

Q. What computational tools predict reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate energy barriers for reactions (e.g., amidation) using Gaussian09. Compare with experimental kinetic data .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., proteases) to prioritize synthetic analogs .
    • Validation : Correlate computed activation energies (±2 kcal/mol) with experimental yields (R² >0.85) .

Q. How to address contradictions in reported bioactivity across studies?

  • Methodology :

Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity (IC₅₀ = 10–50 µM) may arise from variations in MTT assay incubation times .

Structural analogs : Test Methyl 3-(acetamidomethyl)benzoate to isolate the role of the aminoethyl group. Reduced activity in analogs suggests the NH₂ moiety is critical .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodology : Use SHELXL for structure refinement. Slow evaporation from acetone/hexane (1:3) produces crystals suitable for single-crystal XRD. Key parameters:

ParameterValueSource
Space GroupP2₁/c
Resolution0.84 Å
  • Troubleshooting : Poor diffraction may require additive screening (e.g., 2% PEG 400) to improve crystal quality .

Properties

IUPAC Name

methyl 3-(1-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYAYNLXJBZWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601388
Record name Methyl 3-(1-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153994-69-5
Record name Methyl 3-(1-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-{1-[(tert-butoxycarbonyl)amino]ethyl}benzoate (200 mg, 0.72 mmol) in 20% trifluoroacetic acid in dichloromethane (10 mL) was stirred at room temperature for 1.5 hours. After this time the mixture was concentrated under reduced pressure and the residue was dissolved in water and basified to pH 11 with aqueous ammonia. The mixture was extracted with ethyl acetate (2×15 mL) and the extracts were washed with brine (20 mL), dried (Na2SO4) and concentrated under reduced pressure to give methyl 3-(1-aminoethyl)benzoate (130 mg, 100%) as a pale yellow oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

600 mg of the methyl 3-(1-azidoethyl)benzoate [100-1] was dissolved in 15 mL of ethanol, 200 mg of 10% palladiumcarbon catalyst was added thereto, and stirred overnight in a hydrogen atmosphere. The insolubles were filtered through celite, washed with ethanol, and then the filtrate was concentrated under reduced pressure to obtain 300 mg of methyl 3-(1-aminoethyl)benzoate [100-2] as a colorless oily product.
Name
methyl 3-(1-azidoethyl)benzoate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladiumcarbon
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Methyl 3-(1-aminoethyl)benzoate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Methyl 3-(1-aminoethyl)benzoate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Methyl 3-(1-aminoethyl)benzoate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Methyl 3-(1-aminoethyl)benzoate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Methyl 3-(1-aminoethyl)benzoate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Methyl 3-(1-aminoethyl)benzoate

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